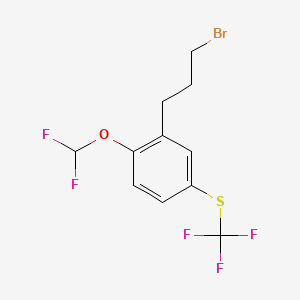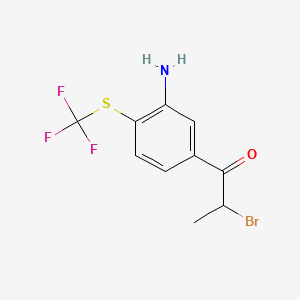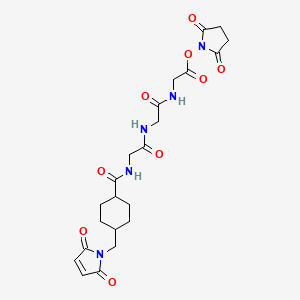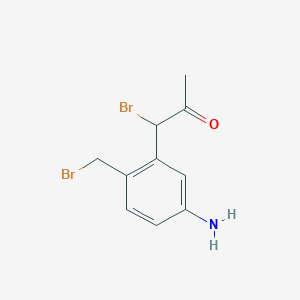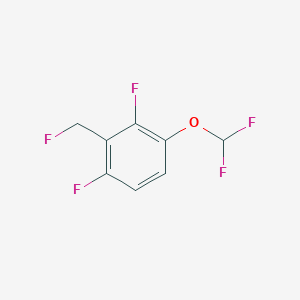
1,3-Difluoro-4-difluoromethoxy-2-(fluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Difluoro-4-difluoromethoxy-2-(fluoromethyl)benzene is a fluorinated aromatic compound with the molecular formula C8H5F5O. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties and reactivity. Fluorinated compounds are of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their enhanced stability and bioactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-4-difluoromethoxy-2-(fluoromethyl)benzene typically involves the introduction of fluorine atoms into an aromatic ring. One common method is the electrophilic aromatic substitution reaction, where fluorine-containing reagents are used to replace hydrogen atoms on the benzene ring. For example, the reaction of 1,3-difluorobenzene with difluoromethyl ether in the presence of a catalyst can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine reagents. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
1,3-Difluoro-4-difluoromethoxy-2-(fluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove fluorine atoms or to convert the compound into different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where fluorine atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) and bromine (Br2) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions can produce a variety of fluorinated derivatives.
科学的研究の応用
1,3-Difluoro-4-difluoromethoxy-2-(fluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its use in the design of pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of 1,3-Difluoro-4-difluoromethoxy-2-(fluoromethyl)benzene involves its interaction with molecular targets through its fluorine atoms. Fluorine’s high electronegativity and small size allow it to form strong bonds with carbon and other elements, influencing the compound’s reactivity and stability. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 1,3-Difluoro-2-difluoromethoxy-4-(fluoromethyl)benzene
- 1,3-Difluoro-4-methoxy-2-(fluoromethyl)benzene
- 1,3-Difluoro-4-difluoromethoxybenzene
Uniqueness
1,3-Difluoro-4-difluoromethoxy-2-(fluoromethyl)benzene is unique due to the specific arrangement of fluorine atoms and the difluoromethoxy group. This arrangement imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications in research and industry.
特性
分子式 |
C8H5F5O |
|---|---|
分子量 |
212.12 g/mol |
IUPAC名 |
1-(difluoromethoxy)-2,4-difluoro-3-(fluoromethyl)benzene |
InChI |
InChI=1S/C8H5F5O/c9-3-4-5(10)1-2-6(7(4)11)14-8(12)13/h1-2,8H,3H2 |
InChIキー |
SRZDLTCSDZAZMD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1OC(F)F)F)CF)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


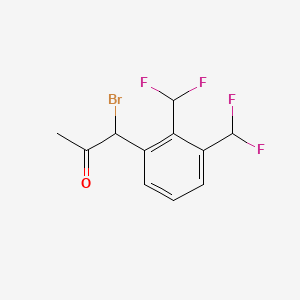
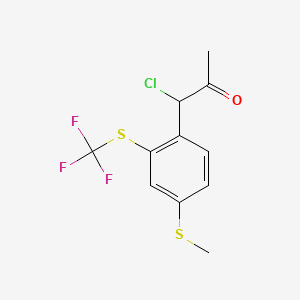
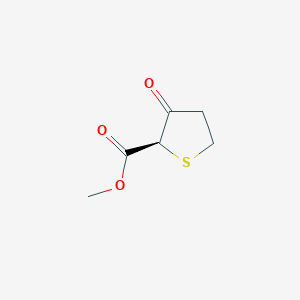
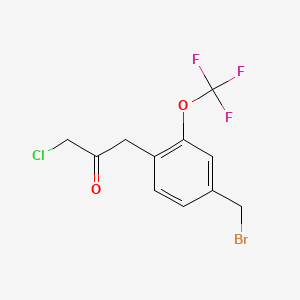
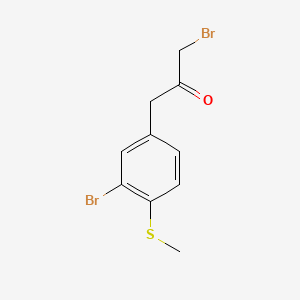
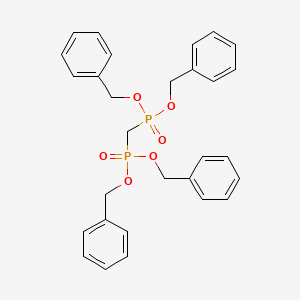
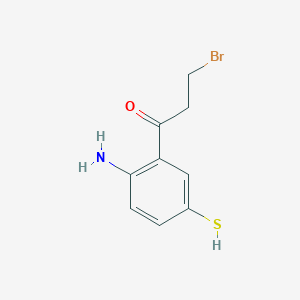
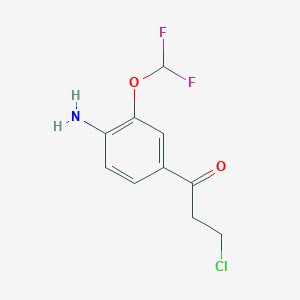
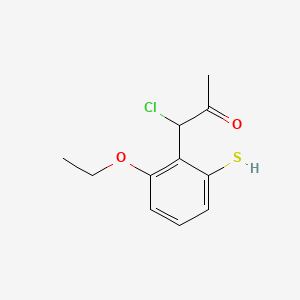
![[2-Chloro-3-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14061655.png)
